
2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C24H37NO10 and a molecular weight of 499.5513 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Diethylamino)ethyl-2-phenylbutanoat; 2-Hydroxypropan-1,2,3-tricarboxylat erfolgt typischerweise durch Reaktion von 2-(Diethylamino)ethyl-2-phenylbutanoat mit Zitronensäure. Die Reaktion wird unter kontrollierten Temperatur- und Zeitbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten . Das Produkt wird dann durch Kristallisation gereinigt, um eine hochreine Verbindung zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion dieser Verbindung ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsparameter, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Industriestandards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Diethylamino)ethyl-2-phenylbutanoat; 2-Hydroxypropan-1,2,3-tricarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung geeigneter Reduktionsmittel durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können durch Oxidation oxidierte Derivate entstehen, während durch Reduktion reduzierte Formen der Verbindung gebildet werden können .
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl-2-phenylbutanoat; 2-Hydroxypropan-1,2,3-tricarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.
Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen.
Medizin: Sie hat potenzielle therapeutische Anwendungen und wird auf ihre pharmakologischen Eigenschaften untersucht.
Industrie: Die Verbindung wird bei der Herstellung verschiedener Industrieprodukte und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Diethylamino)ethyl-2-phenylbutanoat; 2-Hydroxypropan-1,2,3-tricarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkung, indem sie an Zielmoleküle bindet und deren Aktivität moduliert. Dies kann zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führen .
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Diethylamino)ethylhexanoat; 2-Hydroxypropan-1,2,3-tricarboxylat
- 2-(Benzhydryloxy)-N,N-dimethylethanamin; 2-Hydroxypropan-1,2,3-tricarboxylat
Einzigartigkeit
2-(Diethylamino)ethyl-2-phenylbutanoat; 2-Hydroxypropan-1,2,3-tricarboxylat ist einzigartig aufgrund seiner spezifischen chemischen Struktur und Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden. Seine einzigartige molekulare Konfiguration ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen zu interagieren und einzigartige biologische und chemische Aktivitäten zu zeigen .
Eigenschaften
Molekularformel |
C22H30NO9-3 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI-Schlüssel |
VVNURWKSPYZZCI-UHFFFAOYSA-K |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
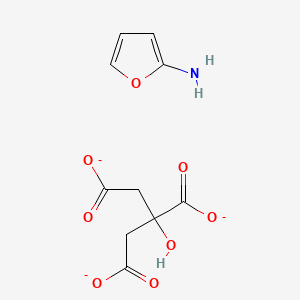
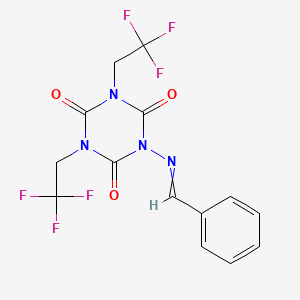

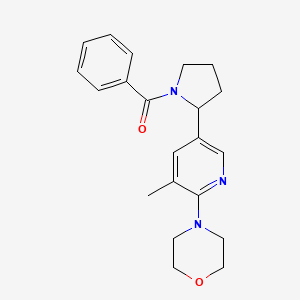
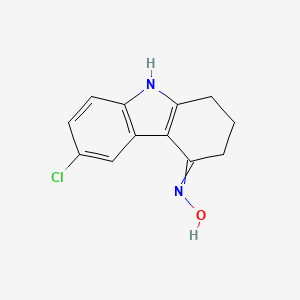
![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
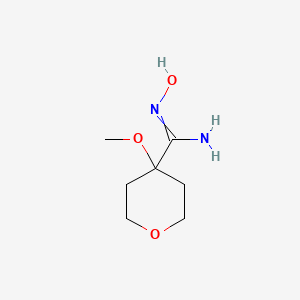
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
